molecular formula C19H18O3S B13096263 Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate

Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate

Cat. No.: B13096263
M. Wt: 326.4 g/mol
InChI Key: DXBLSPQYYWZOIS-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate is an organic compound with a complex structure that includes both ester and aromatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting intermediate can then be further reacted with ethyl alcohol to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The aromatic rings may also participate in π-π interactions with other aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[3-(4-methylphenyl)propanoyl]benzoate
  • Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
  • Ethyl 3-[3-(4-methylsulfanylphenyl)propanoyl]benzoate

Uniqueness

Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)17-5-3-4-16(12-17)18(20)11-10-14-6-8-15(13-23)9-7-14/h3-9,12-13H,2,10-11H2,1H3

InChI Key

DXBLSPQYYWZOIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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